molecular formula C11H11BrClF B1373688 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene CAS No. 1143461-50-0

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene

Cat. No.: B1373688
CAS No.: 1143461-50-0
M. Wt: 277.56 g/mol
InChI Key: SFLVDPOVLPMSHO-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pentene backbone

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be used in the study of halogenated organic compounds and their biological effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene typically involves the following steps:

    Coupling Reactions: Utilizing coupling reactions to attach the halogenated phenyl group to the pentene backbone.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene can undergo various chemical reactions, including:

    Substitution Reactions: Where one halogen atom is replaced by another group.

    Oxidation and Reduction Reactions: Altering the oxidation state of the compound.

    Addition Reactions: Adding atoms or groups to the double bond in the pentene backbone.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: May use oxidizing agents like potassium permanganate.

    Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions could produce corresponding alcohols or ketones.

Mechanism of Action

The specific mechanism of action for 2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorobenzyl chloride
  • 3-Chloro-5-fluorophenyl sulfane

Uniqueness

2-Bromo-5-(3-chloro-5-fluorophenyl)-1-pentene is unique due to the specific arrangement of halogen atoms and the pentene backbone, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

1-(4-bromopent-4-enyl)-3-chloro-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClF/c1-8(12)3-2-4-9-5-10(13)7-11(14)6-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLVDPOVLPMSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCC1=CC(=CC(=C1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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